molecular formula C65H89N9O25 B1673727 Unii-vdxvabrqtv CAS No. 207395-85-5

Unii-vdxvabrqtv

Cat. No.: B1673727
CAS No.: 207395-85-5
M. Wt: 1396.4 g/mol
InChI Key: CZXGBIFEWYVYJY-NPLULESDSA-N
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Description

L-377202 is a peptide-doxorubicin conjugate that is activated by prostate-specific antigen. This compound is designed to selectively target and kill prostate tumor cells that express prostate-specific antigen. The conjugate consists of a peptide linked to the chemotherapeutic agent doxorubicin, which is released upon activation by prostate-specific antigen .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-377202 involves solid-phase peptide synthesis starting from Boc-Leu-PAM resin. The Boc protecting group is removed using trifluoroacetic acid in dichloromethane. Sequential incorporation of amino acids such as N-Fmoc-L-serine (O-t-Bu), N-Fmoc-L-glutamine (Trt), N-Fmoc-L-cyclohexylglycine, and N-Fmoc-L-alanine is carried out using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole activation in N-methyl-2-pyrrolidinone. Each step is followed by Fmoc deprotection with piperidine in dimethylformamide .

The peptide is then coupled to N-Boc-trans-4-hydroxy-L-proline, followed by removal of protecting groups with trifluoroacetic acid in dichloromethane. The peptide is acylated with the mono-fluorenylmethyl ester of glutaric acid and liberated from the resin using hydrogen fluoride in the presence of anisole. Finally, the peptide is coupled to the amino group of doxorubicin using diphenylphosphoryl azide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of 1-hydroxy-7-azabenzotriazole .

Industrial Production Methods: Industrial production of L-377202 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions: L-377202 undergoes hydrolysis when exposed to prostate-specific antigen, resulting in the release of doxorubicin and leucine-doxorubicin. This hydrolysis is a key reaction that activates the compound in the presence of prostate tumor cells .

Common Reagents and Conditions:

Major Products:

  • Leucine-doxorubicin
  • Doxorubicin

Scientific Research Applications

L-377202 has significant applications in the field of cancer research, particularly for the treatment of prostate cancer. It is designed to selectively target and kill prostate tumor cells that express prostate-specific antigen, thereby reducing systemic toxicity compared to conventional doxorubicin .

Chemistry:

  • Used as a model compound for studying peptide-drug conjugates and their activation mechanisms.

Biology:

  • Investigated for its selective cytotoxicity towards prostate cancer cells.

Medicine:

Industry:

  • Potential use in developing targeted cancer therapies with reduced side effects.

Mechanism of Action

L-377202 exerts its effects through a mechanism that involves the selective activation of the peptide-doxorubicin conjugate by prostate-specific antigen. The enzyme cleaves the peptide, releasing the active chemotherapeutic agents doxorubicin and leucine-doxorubicin. These agents then interfere with DNA replication by inhibiting topoisomerase II, leading to cell death .

Molecular Targets and Pathways:

  • Prostate-specific antigen: Cleaves the peptide-doxorubicin conjugate.
  • Topoisomerase II: Inhibited by doxorubicin, leading to DNA damage and cell death.

Comparison with Similar Compounds

L-377202 stands out due to its specific activation by prostate-specific antigen, making it particularly effective for prostate cancer treatment.

Properties

CAS No.

207395-85-5

Molecular Formula

C65H89N9O25

Molecular Weight

1396.4 g/mol

IUPAC Name

5-[(2S,4R)-2-[[(2S)-1-[[(2S)-1-[[(1S)-2-[[(2S)-5-amino-1-[[(2S)-3-hydroxy-1-[[(2S)-1-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C65H89N9O25/c1-28(2)19-37(60(91)69-36-21-47(98-30(4)53(36)84)99-42-23-65(96,43(79)27-77)22-34-49(42)57(88)51-50(55(34)86)54(85)33-13-9-14-41(97-5)48(33)56(51)87)70-61(92)38(25-75)72-59(90)35(17-18-44(66)80)68-64(95)52(31-11-7-6-8-12-31)73-62(93)39(26-76)71-58(89)29(3)67-63(94)40-20-32(78)24-74(40)45(81)15-10-16-46(82)83/h9,13-14,28-32,35-40,42,47,52-53,75-78,84,86,88,96H,6-8,10-12,15-27H2,1-5H3,(H2,66,80)(H,67,94)(H,68,95)(H,69,91)(H,70,92)(H,71,89)(H,72,90)(H,73,93)(H,82,83)/t29-,30-,32+,35-,36-,37-,38-,39-,40-,42-,47-,52-,53+,65-/m0/s1

InChI Key

CZXGBIFEWYVYJY-NPLULESDSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C6CCCCC6)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@@H]7C[C@H](CN7C(=O)CCCC(=O)O)O)O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C6CCCCC6)NC(=O)C(CO)NC(=O)C(C)NC(=O)C7CC(CN7C(=O)CCCC(=O)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C6CCCCC6)NC(=O)C(CO)NC(=O)C(C)NC(=O)C7CC(CN7C(=O)CCCC(=O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 377202;  L-377202;  L377202;  L-377,202;  L 377,202;  L377,202; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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